

Synthesis Protocol for 3-Bromo-2,6-dimethoxybenzoic acid

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Compound of Interest

Compound Name: 3-Bromo-2,6-dimethoxybenzoic acid

Cat. No.: B1272914

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Abstract

This application note provides a detailed protocol for the synthesis of **3-Bromo-2,6-dimethoxybenzoic acid**, a valuable building block in organic and medicinal chemistry. The synthesis involves the electrophilic bromination of 2,6-dimethoxybenzoic acid. This document outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

3-Bromo-2,6-dimethoxybenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two methoxy groups on a benzoic acid scaffold, makes it a versatile intermediate for the synthesis of more complex molecules. The electron-donating methoxy groups activate the aromatic ring, while the bromine atom provides a reactive handle for various cross-coupling reactions and other functional group transformations. This compound and its derivatives are of interest in the development of novel therapeutic agents and functional materials.

The synthesis described herein is a straightforward electrophilic aromatic substitution reaction, specifically a bromination. The starting material, 2,6-dimethoxybenzoic acid, is commercially available. The protocol is adapted from established procedures and is designed to be reproducible in a standard laboratory setting.

Physicochemical Properties

Property	Value	Reference
CAS Number	73219-89-3	[1] [2]
Molecular Formula	C ₉ H ₉ BrO ₄	[1] [2]
Molecular Weight	261.07 g/mol	[1] [2]
Appearance	White or light pink crystalline solid	[3]
Melting Point	142-148 °C	[1] [4]
Storage Conditions	10°C - 25°C	[1]

Reaction Scheme

Figure 1. Reaction scheme for the synthesis of **3-Bromo-2,6-dimethoxybenzoic acid**.

Experimental Protocol

This protocol is based on the procedure described in patent CN104058956A.[\[3\]](#)

Materials and Equipment

- Reagents:
 - 2,6-Dimethoxybenzoic acid (C₉H₁₀O₄)
 - Bromine (Br₂)
 - 1,4-Dioxane
 - Chloroform (Trichloromethane, CHCl₃)
 - Ethanol
 - Activated Carbon

- Equipment:
 - Three-necked round-bottom flask
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Reflux condenser
 - Heating mantle
 - Rotary evaporator
 - Büchner funnel and flask
 - Standard laboratory glassware (beakers, graduated cylinders, etc.)
 - Fume hood

Synthesis Procedure

- Reaction Setup:
 - In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
 - Add 72.5 - 73.0 g of 2,6-dimethoxybenzoic acid to the flask.
 - Add 550 - 650 mL of 1,4-dioxane to the flask and stir the mixture to dissolve the solid.[\[3\]](#)
- Bromination:
 - Prepare a solution of 15 - 25 mL of bromine in 90 - 110 mL of chloroform.
 - Slowly add the bromine solution to the stirred solution of 2,6-dimethoxybenzoic acid through the dropping funnel at room temperature.
 - After the addition is complete, continue stirring the reaction mixture for 2.0 hours.[\[3\]](#)

- Work-up and Isolation:
 - After the reaction period, remove the solvent from the reaction mixture using a rotary evaporator.
 - As the solvent is removed, a solid will precipitate.
 - Collect the crude solid product by vacuum filtration using a Büchner funnel.[\[3\]](#)
- Purification:
 - Transfer the crude solid to a beaker.
 - Add ethanol to the beaker and heat the mixture to dissolve the solid.
 - Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes.
 - Hot filter the solution to remove the activated carbon.
 - Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration.
 - Wash the crystals with a small amount of cold ethanol.
 - Dry the purified **3-Bromo-2,6-dimethoxybenzoic acid** in a vacuum oven.

Synthesis Workflow

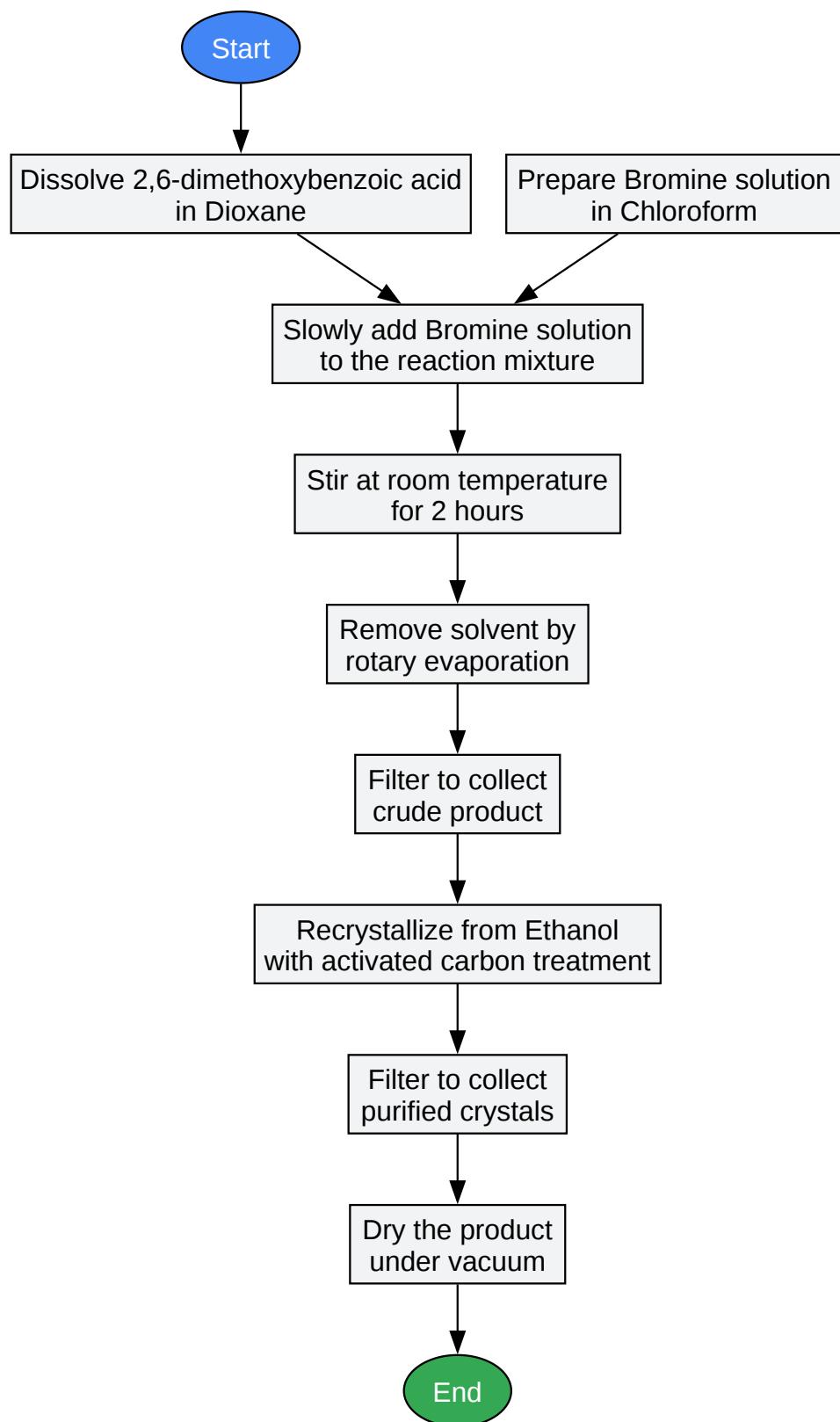
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Figure 2. Workflow for the synthesis of **3-Bromo-2,6-dimethoxybenzoic acid**.

Characterization

The identity and purity of the synthesized **3-Bromo-2,6-dimethoxybenzoic acid** can be confirmed by standard analytical techniques:

- Melting Point: Compare the observed melting point with the literature value (142-148 °C).[\[1\]](#) [\[4\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O of the methoxy groups, and C-Br).
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Bromine is highly corrosive, toxic, and volatile. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Chloroform and 1,4-dioxane are hazardous solvents. Avoid inhalation and skin contact.
- Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of **3-Bromo-2,6-dimethoxybenzoic acid**. The procedure is robust and utilizes readily available starting materials and standard laboratory equipment. The resulting product is a versatile intermediate for further synthetic transformations in the fields of medicinal chemistry and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

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